4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline CAS number 287976-94-7
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline CAS number 287976-94-7
An In-Depth Technical Guide to 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline (CAS: 287976-94-7)
Introduction: A Strategic Building Block in Organic Electronics
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline is a specialized triarylamine derivative that has emerged as a critical building block in the field of materials science.[1][2] Its unique molecular architecture, featuring a central nitrogen atom bonded to three distinct phenyl rings, is strategically designed for utility in advanced organic electronic applications. The two bromophenyl groups serve as reactive sites for subsequent cross-coupling reactions, while the sec-butylphenyl moiety provides essential solubility for material processing.[2][3] This combination of features makes it an invaluable intermediate for the synthesis of high-performance hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs).[1][2][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and the scientific rationale behind its use.
Physicochemical and Structural Properties
The compound's physical characteristics are a direct consequence of its molecular structure. The large, nonpolar aromatic framework results in a solid material with low solubility in water but good solubility in common organic solvents like toluene and chloroform, a property enhanced by the alkyl chain.[3]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 287976-94-7 | [5][6] |
| Molecular Formula | C₂₂H₂₁Br₂N | [5][6][7] |
| Molecular Weight | 459.22 g/mol | [1][6][7] |
| IUPAC Name | N,N-bis(4-bromophenyl)-4-butan-2-ylaniline | [5][6] |
| Appearance | White to pale yellow solid | [7] |
| Melting Point | 64.0 to 68.0 °C | [8] |
| Calculated LogP | 8.1 - 9.63 | [5][7] |
| Storage | Store at room temperature in a dry environment |[1][9] |
Structural Rationale: Like many triarylamines, this molecule adopts a non-planar, propeller-like conformation. This geometry is crucial as it minimizes steric hindrance between the phenyl rings and prevents strong intermolecular π-π stacking in the solid state.[3] This amorphous nature contributes to the morphological stability of films made from polymers derived from this monomer, which is highly desirable for creating uniform layers in electronic devices.[10] The C-N-C bond angles and dihedral angles between the rings are defining characteristics of this class of compounds.[11][12]
Synthesis and Purification: The Buchwald-Hartwig Amination Approach
The construction of the C-N bonds in triarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has become the gold standard for this transformation, offering significant advantages over older, harsher methods like the Ullmann condensation.[13][14] Its high functional group tolerance, milder reaction conditions, and broad substrate scope make it the superior choice for synthesizing complex molecules like 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline.[13][14][15]
Causality of Experimental Choices: The success of the Buchwald-Hartwig reaction hinges on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: A palladium(0) species is the active catalyst. While a Pd(0) source like Pd₂(dba)₃ can be used directly, it is common to use a more stable Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ.[16]
-
Ligand: The ligand is arguably the most critical component. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or cataCXium A) or N-heterocyclic carbenes (NHCs) are required.[13][16] These bulky ligands promote the crucial reductive elimination step and prevent the formation of inactive palladium dimers, thereby ensuring high catalytic turnover.[14]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine starting material, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose.[16]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the organometallic intermediates.
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[13][15][17] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a dry Schlenk flask, add bis(4-bromophenyl)amine (1.0 eq), 1-iodo-4-(sec-butyl)benzene (1.1 eq), sodium tert-butoxide (1.4 eq), and the chosen phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting materials (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The resulting pure fractions are combined and the solvent is evaporated to yield the final product. Recrystallization from a solvent system like ethanol/hexane can be performed for further purification.
Applications in Organic Electronics
This molecule is rarely the final, active material. Instead, it is a highly valuable monomer used to construct more complex semiconducting polymers and dendrimers.[2]
Diagram 2: Role as a Monomer in Polymer Synthesis
Caption: Polymerization workflow using the title compound.
Key Application Insights:
-
Hole-Transporting Polymers: The triarylamine core is an excellent hole-transporting moiety because the nitrogen lone pair can stabilize a positive charge (hole) through delocalization across the aromatic rings.[10][18][19] When polymerized, these units form a continuous pathway for holes to travel through a material. The title compound is a precursor to polymers like TFB (poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)), a widely used hole-transport layer in OLEDs.[2]
-
Reactive Handles for Polymerization: The two bromine atoms are key functional groups that allow the molecule to act as a monomer in cross-coupling polymerization reactions, most notably Suzuki and Stille couplings.[3][4] This enables the creation of alternating copolymers with precisely controlled electronic properties.
-
Solubility and Film Formation: The sec-butyl group is not electronically active but plays a critical role. It disrupts packing and significantly increases the solubility of the resulting polymer in organic solvents.[3] This is essential for fabricating large-area, uniform thin films via solution-based techniques like spin-coating, which is a major advantage for low-cost manufacturing of electronic devices.[20]
Safety and Handling
According to available safety data, this compound should be handled with standard laboratory precautions.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[8]
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline is a testament to modern rational molecular design for organic electronics. It is not merely a chemical but a strategic tool, providing a pre-functionalized, soluble, and highly efficient core for building the next generation of semiconducting materials. Its utility in creating robust hole-transporting polymers underscores the importance of combining reactive functionality with process-enhancing features. For researchers in materials science, understanding the synthesis and application of this building block is fundamental to advancing the performance and manufacturability of organic electronic devices.
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